Cas no 167405-27-8 (2,2,2-trifluoro-1-(furan-3-yl)ethan-1-one)
2,2,2-trifluoro-1-(furan-3-yl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- Ethanone,2,2,2-trifluoro-1-(3-furanyl)-
- Ethanone, 2,2,2-trifluoro-1-(3-furanyl)- (9CI)
- 2,2,2-trifluoro-1-(furan-3-yl)ethan-1-one
- 3-Trifluoroacetylfuran
- 2,2,2-trifluoro-1-(furan-3-yl)ethanone
- SCHEMBL8615758
- AKOS013263179
- EN300-1231131
- 167405-27-8
-
- Inchi: 1S/C6H3F3O2/c7-6(8,9)5(10)4-1-2-11-3-4/h1-3H
- InChI Key: CILHFPYIPMHTMG-UHFFFAOYSA-N
- SMILES: FC(C(C1=COC=C1)=O)(F)F
Computed Properties
- Exact Mass: 164.00849
- Monoisotopic Mass: 164.00851382g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 164
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 30.2Ų
Experimental Properties
- PSA: 30.21
2,2,2-trifluoro-1-(furan-3-yl)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1231131-1.0g |
2,2,2-trifluoro-1-(furan-3-yl)ethan-1-one |
167405-27-8 | 1g |
$0.0 | 2023-06-08 | ||
| Enamine | EN300-1231131-50mg |
2,2,2-trifluoro-1-(furan-3-yl)ethan-1-one |
167405-27-8 | 50mg |
$827.0 | 2023-10-02 | ||
| Enamine | EN300-1231131-100mg |
2,2,2-trifluoro-1-(furan-3-yl)ethan-1-one |
167405-27-8 | 100mg |
$867.0 | 2023-10-02 | ||
| Enamine | EN300-1231131-250mg |
2,2,2-trifluoro-1-(furan-3-yl)ethan-1-one |
167405-27-8 | 250mg |
$906.0 | 2023-10-02 | ||
| Enamine | EN300-1231131-500mg |
2,2,2-trifluoro-1-(furan-3-yl)ethan-1-one |
167405-27-8 | 500mg |
$946.0 | 2023-10-02 | ||
| Enamine | EN300-1231131-1000mg |
2,2,2-trifluoro-1-(furan-3-yl)ethan-1-one |
167405-27-8 | 1000mg |
$986.0 | 2023-10-02 | ||
| Enamine | EN300-1231131-2500mg |
2,2,2-trifluoro-1-(furan-3-yl)ethan-1-one |
167405-27-8 | 2500mg |
$1931.0 | 2023-10-02 | ||
| Enamine | EN300-1231131-5000mg |
2,2,2-trifluoro-1-(furan-3-yl)ethan-1-one |
167405-27-8 | 5000mg |
$2858.0 | 2023-10-02 | ||
| Enamine | EN300-1231131-10000mg |
2,2,2-trifluoro-1-(furan-3-yl)ethan-1-one |
167405-27-8 | 10000mg |
$4236.0 | 2023-10-02 |
2,2,2-trifluoro-1-(furan-3-yl)ethan-1-one Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on 2,2,2-trifluoro-1-(furan-3-yl)ethan-1-one
Comprehensive Analysis of 2,2,2-Trifluoro-1-(furan-3-yl)ethan-1-one (CAS No. 167405-27-8): Properties, Applications, and Industry Trends
2,2,2-Trifluoro-1-(furan-3-yl)ethan-1-one (CAS No. 167405-27-8) is a fluorinated organic compound featuring a furan-3-yl moiety and a trifluoroacetyl group. This structurally unique molecule has garnered significant attention in pharmaceutical, agrochemical, and material science research due to its versatile reactivity and potential as a building block for complex molecular architectures. The presence of both furan and trifluoromethyl groups contributes to its distinct electronic properties, making it valuable for designing bioactive compounds and functional materials.
Recent advancements in fluorine chemistry have highlighted the importance of 2,2,2-trifluoro-1-(furan-3-yl)ethan-1-one in drug discovery. The trifluoromethyl group enhances metabolic stability and lipophilicity, addressing key challenges in medicinal chemistry such as improving drug bioavailability. Researchers are actively exploring its applications in heterocyclic synthesis, particularly for developing kinase inhibitors and antiviral agents, aligning with the growing demand for targeted therapies in oncology and infectious diseases.
In material science, this compound serves as a precursor for photoactive materials used in organic electronics. Its furan ring enables π-conjugation, while the trifluoroacetyl group introduces electron-withdrawing characteristics—critical for tuning charge transport properties in OLEDs and photovoltaic devices. Industry reports indicate rising interest in such fluorinated intermediates to meet sustainability goals, as they often enable energy-efficient synthesis routes.
Environmental considerations are shaping the synthesis protocols for CAS 167405-27-8. Green chemistry principles now emphasize catalytic methods over traditional stoichiometric approaches, reducing waste generation. A 2023 study demonstrated a microwave-assisted synthesis of this compound with 92% yield, highlighting efficiency gains. These innovations respond to the broader ESG (Environmental, Social, Governance) trends driving chemical manufacturing.
Analytical characterization of 2,2,2-trifluoro-1-(furan-3-yl)ethan-1-one typically involves GC-MS, NMR (particularly 19F-NMR), and HPLC to ensure purity for high-value applications. The compound’s spectral data (e.g., IR absorption at 1785 cm-1 for C=O stretch) serves as a benchmark for quality control. Regulatory compliance with REACH and FDA guidelines remains crucial for commercial suppliers.
Market analysts project a 6.8% CAGR for fluorinated fine chemicals through 2030, with 167405-27-8 positioned as a niche but growth-oriented product. Key drivers include the expansion of personalized medicine and smart materials. Strategic partnerships between academic institutions and specialty chemical manufacturers are accelerating the development of novel derivatives, as seen in recent patent filings for furan-based fluorophores.
For researchers handling 2,2,2-trifluoro-1-(furan-3-yl)ethanone, proper storage under inert atmosphere is recommended to prevent degradation. Technical datasheets should be consulted for specific handling protocols, though the compound is generally stable at room temperature when protected from moisture. Its physicochemical properties (e.g., molecular weight 178.1 g/mol, boiling point ~210°C) facilitate integration into standard laboratory workflows.
Emerging applications in catalysis reveal that this ketone can act as a ligand precursor in asymmetric synthesis. Its chiral derivatization potential makes it relevant to enantioselective catalysis—a hot topic in synthetic methodology development. This aligns with industry needs for cost-effective routes to single-enantiomer APIs (Active Pharmaceutical Ingredients).
In conclusion, 2,2,2-trifluoro-1-(furan-3-yl)ethan-1-one exemplifies how strategic incorporation of fluorine and heterocycles can unlock molecular functionality. As interdisciplinary research bridges computational chemistry, process optimization, and application testing, this compound will likely see expanded utilization across high-tech sectors, from bioconjugation to advanced material engineering.
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